molecular formula C9H7N5 B2718657 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole CAS No. 2320537-95-7

1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole

Cat. No.: B2718657
CAS No.: 2320537-95-7
M. Wt: 185.19
InChI Key: XTCMOYCYWYIWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors. The imidazo[1,2-b]pyridazine core is recognized as a privileged structure in pharmacology, capable of binding to the hinge region of kinases, where substitutions on the core heavily influence target selectivity and potency . This specific compound, functionalized with a 1H-imidazole group at the 6-position, presents a key intermediate for constructing novel therapeutic agents. Research into analogous imidazo[1,2-b]pyridazine derivatives has demonstrated their potential in targeting a range of biologically critical kinases. For instance, similar compounds have been developed into potent inhibitors for transforming growth factor-β activated kinase (TAK1), which is a promising target for diseases like multiple myeloma . Other research avenues have successfully leveraged this core structure to create highly potent and selective ligands for tyrosine kinase 2 pseudokinase (Tyk2 JH2), a key regulator in autoimmune and inflammatory diseases such as psoriasis and lupus . The structural motif is also being explored for targeting calcium-dependent protein kinase 1 (TgCDPK1) in Toxoplasma gondii, indicating its utility in developing treatments for parasitic infections . The presence of the imidazole substituent offers a versatile handle for further synthetic modification, allowing researchers to fine-tune the molecule's properties and interactions for specific biological targets. This makes this compound a valuable compound for hit-to-lead optimization campaigns in early-stage drug discovery.

Properties

IUPAC Name

6-imidazol-1-ylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-9(13-5-3-10-7-13)12-14-6-4-11-8(1)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCMOYCYWYIWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the formation of an imidazo[1,2-b]pyridazine intermediate, followed by the introduction of the imidazole ring through cyclization reactions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Cyclization: Intramolecular cyclization reactions can be employed to modify the structure further. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. .

Scientific Research Applications

Biological Activities

Research indicates that 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole exhibits significant biological activities, particularly in pharmacology:

  • Anticancer Activity : Derivatives of imidazo[1,2-b]pyridazine have shown promise as inhibitors for various kinases involved in cancer progression. For instance, compounds have demonstrated binding affinities to kinases such as Monopolar spindle 1 (Mps1), which is associated with cancer cell proliferation .
  • Neurodegenerative Disease Applications : Some studies suggest potential applications in Alzheimer's disease treatment by targeting amyloid plaques . The compound's ability to inhibit Bruton's tyrosine kinase (Btk) also indicates its relevance in treating autoimmune diseases .
  • Antifungal Properties : Recent investigations have identified imidazo[1,2-b]pyridazine derivatives with significant activity against pathogens like Madurella mycetomatis, the causative agent of eumycetoma. One compound exhibited an IC50 value of 0.9 μM, showcasing its potential as a therapeutic agent .

Anticancer Research

A study focusing on imidazo[1,2-b]pyridazine derivatives revealed that one compound (27f) acted as a selective Mps1 inhibitor with an IC50 of 0.70 nM against cancer cell lines. This compound was effective in vivo and showed remarkable antiproliferative activity .

Neurodegenerative Disease

Research has indicated that certain derivatives can bind to amyloid plaques, suggesting their potential role in imaging and treating Alzheimer's disease. The interaction studies highlighted the compound's specificity towards neurodegenerative targets .

Antifungal Activity

In a study addressing eumycetoma treatment, several imidazo[1,2-b]pyridazine derivatives were synthesized, with notable efficacy against Madurella mycetomatis. The promising results indicate a pathway for developing safer antifungal therapies .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-(1H-Imidazol-2-yl)pyridineImidazole fused with pyridineExhibits different biological activity profiles
Imidazo[1,2-a]pyridineContains an imidazole ring with a pyridineKnown for anti-inflammatory properties
Imidazo[1,2-b]pyridazine derivativesVariants with different substitutionsTargeting kinases involved in cancer

Mechanism of Action

The mechanism of action of 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole involves its interaction with specific molecular targets. For instance, as a TAK1 kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways such as NF-κB, p38MAPK, ERK, and STAT3, which are involved in cell growth, differentiation, and survival. By targeting these pathways, the compound can exert its therapeutic effects, such as inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Structural Comparison

The imidazo[1,2-b]pyridazine scaffold is versatile, allowing modifications at the 3- and 6-positions. Key structural analogs and their distinguishing features include:

Compound Substituents Key Structural Differences Reference
1-{Imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole Imidazole at 6-position Base structure for comparison
4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine (2) Morpholine at 6-position; 3-methylindazole at 3-position Enhanced solubility due to morpholine; indazole boosts kinase binding affinity
(2S,6R)-4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)-2,6-dimethylmorpholine (S4) Bromine at 3-position; dimethylmorpholine at 6-position Bromine enables further functionalization; chiral centers improve selectivity
p-Tolyl(4-(2-(trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methanone (3b) Piperazine-CF₃ at 6-position; p-tolyl group CF₃ enhances metabolic stability; piperazine improves pharmacokinetics
6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine Pyrrolidine at 6-position Reduced polarity (XlogP = 1.3); fewer hydrogen-bond donors (0) vs. imidazole (1)
Imidazo[4,5-g]quinazoline derivatives Fused quinazoline system instead of pyridazine Broader π-conjugation; known for EGFR/HER2 inhibition

Key Observations :

  • Morpholine/Piperazine/Pyrrolidine Substituents : Improve solubility and pharmacokinetics compared to the imidazole-substituted parent compound .
  • Halogenation (e.g., Br at 3-position) : Facilitates further cross-coupling reactions for diversification .
  • Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity .
Pharmacological Activities
Compound Biological Target IC₅₀/EC₅₀ Key Findings Reference
This compound analogs TAK1 kinase ≤10 nM (enzymatic) Potent inhibition of TNF-α/IL-1β signaling pathways; cellular EC₅₀ < 100 nM
Imidazo[4,5-g]quinazolines EGFR/HER2 0.5–5 µM Anticancer activity in breast and lung cancer models
2-(Trifluoromethyl)imidazo[1,2-b]pyridazine-piperazine hybrids (3b–3f) Unknown (screened for antimicrobial activity) MIC = 2–8 µg/mL Moderate antibacterial activity against S. aureus and E. coli
Imidazo[1,2-a]pyrimidines Antiviral targets EC₅₀ = 0.8–3.2 µM Inhibitors of hepatitis C virus replication

Key Observations :

  • Imidazo[1,2-b]pyridazine derivatives generally exhibit superior kinase inhibition (nanomolar potency) compared to imidazo[4,5-g]quinazolines (micromolar range) .
  • Antimicrobial activity is more pronounced in compounds with trifluoromethyl and piperazine groups .

Key Observations :

  • Imidazo[1,2-b]pyridazine derivatives often require harsher conditions (e.g., NMP at 120°C) compared to imidazo[1,2-a]pyrimidines or pyrazoles .
Physicochemical Properties
Compound XlogP Hydrogen Bond Donors Hydrogen Bond Acceptors TPSA (Ų) Reference
This compound ~1.5 1 5 60–70 Estimated
6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine 1.3 0 3 33.4
3b (piperazine-CF₃ derivative) ~2.8 0 6 75–85

Key Observations :

  • Pyrrolidine and piperazine substituents reduce hydrogen-bond donors, improving membrane permeability .
  • The parent imidazole-substituted compound has higher polarity (TPSA ~60–70 Ų), which may limit bioavailability.

Biological Activity

The compound 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridazine ring system, contributing to its unique chemical reactivity and biological properties. The presence of nitrogen atoms in the ring enhances its interaction with various biological targets.

Pharmacological Properties

The compound exhibits a broad spectrum of biological activities, including:

  • Anti-inflammatory Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazine can suppress inflammation by inhibiting IKKβ and TNFα pathways, demonstrating efficacy in models of arthritis .
  • Anticancer Properties : Studies have shown that imidazo derivatives possess significant antitumor effects against various cancer cell lines. For instance, compounds derived from this scaffold were effective against MCF-7 breast cancer cells, with notable in vitro activity .
  • Antimicrobial Effects : Imidazole derivatives are recognized for their antibacterial and antifungal properties. The compound has demonstrated activity against several pathogenic microorganisms, highlighting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo compounds. Modifications to the imidazole and pyridazine rings can enhance potency and selectivity. For example, substituents on the nitrogen atoms can significantly affect the compound's interaction with biological targets, thereby influencing its pharmacological profile .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/TargetReference
Anti-inflammatoryIKKβ inhibition
AnticancerCytotoxicity against MCF-7
AntimicrobialBroad-spectrum activity
AntiviralInhibition of viral replication

Study 1: Anti-inflammatory Activity

In a study conducted by Zhou et al., several imidazo[1,2-b]pyridazine derivatives were synthesized and tested for their anti-inflammatory effects in collagen-induced arthritis models. The results indicated that these compounds effectively reduced inflammation markers and improved clinical symptoms in treated mice .

Study 2: Anticancer Efficacy

Farag et al. investigated the anticancer potential of imidazo derivatives against various cancer cell lines. Their findings revealed that certain compounds exhibited IC50 values in the nanomolar range against MCF-7 cells, suggesting strong anticancer activity attributed to their ability to induce apoptosis in cancer cells .

Q & A

Basic: What are the most common synthetic routes for 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole?

Methodological Answer:
The synthesis typically involves cyclization or transition-metal-catalyzed cross-coupling. A general approach (Fig. 3 in ) includes:

Condensation reactions : Reacting substituted pyridazines with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate under reflux conditions.

Transition-metal catalysis : Copper (e.g., Cu(acac)₂) or palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling of aryl halides with imidazole precursors. For example, used Suzuki-Miyaura coupling to synthesize derivatives with morpholine substituents .

Optimization : Solvent choice (DMF, THF) and temperature (80–120°C) significantly impact yields (60–95%) .

Advanced: How can selectivity challenges in imidazo[1,2-b]pyridazine isomer synthesis be addressed?

Methodological Answer:
Isomeric purity (e.g., avoiding imidazo[4,5-c]pyridazine byproducts) requires:

  • Regioselective cyclization : Use directing groups (e.g., nitro or amino) on pyridazine to control ring-closure positions .
  • Catalyst tuning : Pd/XPhos systems enhance selectivity in cross-coupling by stabilizing intermediates .
  • Analytical validation : LC-MS and 2D NMR (e.g., HSQC) differentiate isomers via distinct NOE correlations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and quaternary carbons (δ 140–160 ppm). resolved imidazole-proton splitting at δ 8.60–8.56 ppm .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 284.1311 in ).
  • Melting point analysis : Used to assess purity (e.g., 192–195°C in ).

Advanced: How can contradictory biological activity data from different synthetic batches be resolved?

Methodological Answer:
Contradictions may arise from:

  • Trace metal residues : ICP-MS to quantify residual catalysts (e.g., Pd < 10 ppm) .
  • Polymorphism : XRPD identifies crystalline vs. amorphous forms affecting solubility .
  • Impurity profiling : HPLC-PDA at 254 nm detects side products (e.g., des-cyano analogs in ).

Basic: What pharmacological activities are associated with imidazo[1,2-b]pyridazine derivatives?

Methodological Answer:
Reported activities include:

  • Kinase inhibition : TAK1 ( ) and Fyn kinase ( ) via ATP-binding pocket competition .
  • Antiplasmodial effects : Derivatives in showed IC₅₀ < 1 µM against Plasmodium falciparum .
  • Neuroactive properties : Anxiolytic effects via GABA receptor modulation (analogous to imidazo[1,2-a]pyrimidines in ).

Advanced: What strategies optimize substituent effects in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electron-withdrawing groups : Nitrile or sulfone substituents (e.g., 3-CN in ) enhance kinase binding via H-bonding.
  • Positional scanning : Systematic substitution at pyridazine C-6 (e.g., morpholine in ) improves solubility and potency.
  • Free-Wilson analysis : Quantifies contributions of substituents (e.g., trifluoromethyl boosts log P by 0.5 ).

Advanced: How are transition states in catalytic cross-coupling reactions studied mechanistically?

Methodological Answer:

  • DFT calculations : Model Pd(0)/Pd(II) cycles to identify rate-limiting oxidative addition steps .
  • Isotopic labeling : ¹³C-labeled aryl halides track coupling regiochemistry via NMR .
  • Kinetic profiling : Monitor reaction progress via in-situ IR to optimize catalyst loading (e.g., 5 mol% Pd ).

Basic: What crystallographic methods validate imidazo[1,2-b]pyridazine structures?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., N1-C2-N3 ≈ 108°) and confirms fused-ring planarity .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking in ).

Advanced: How are overlapping NMR signals in complex derivatives deconvoluted?

Methodological Answer:

  • 2D experiments : COSY and NOESY correlate split aromatic protons (e.g., δ 7.2–8.6 ppm in ).
  • Dynamic NMR : Variable-temperature ¹H NMR resolves rotameric equilibria (e.g., -NH groups in ).
  • Machine learning : Algorithms like Mnova NMRPredict simulate spectra to assign ambiguous peaks .

Advanced: What in vitro assays evaluate target engagement for kinase inhibitors?

Methodological Answer:

  • TR-FRET displacement : Measures compound competition with fluorescent ATP analogs (Kd < 10 nM in ).
  • Cellular thermal shift assays (CETSA) : Confirm target stabilization in HEK293T lysates .
  • Phosphorylation profiling : Western blot for downstream markers (e.g., p-Smad2/3 in TGFβR1 inhibition ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.